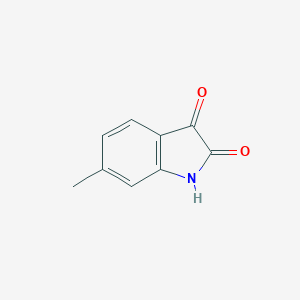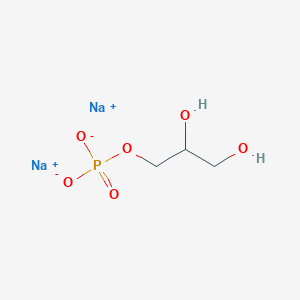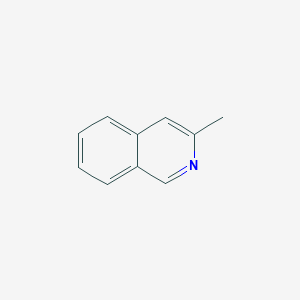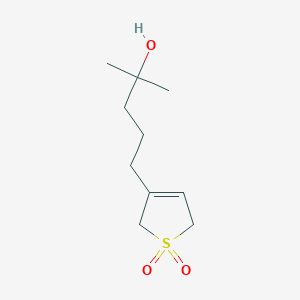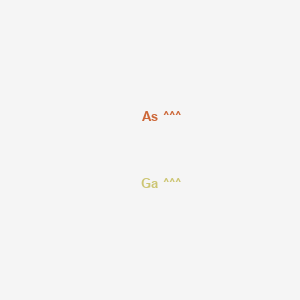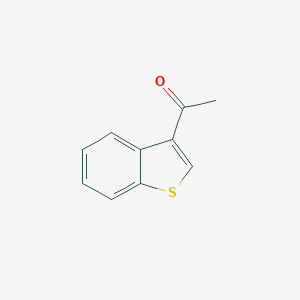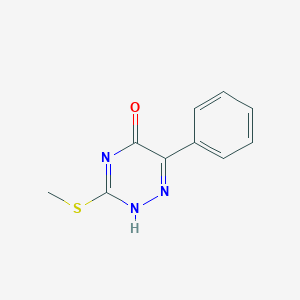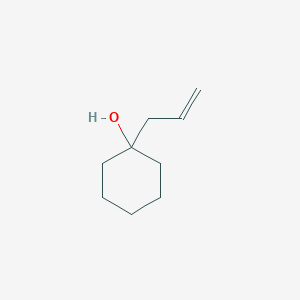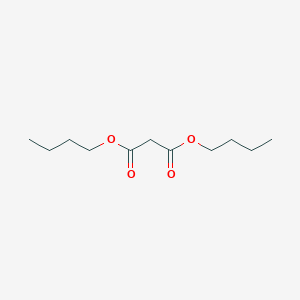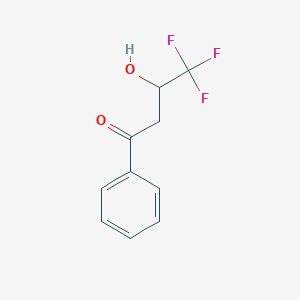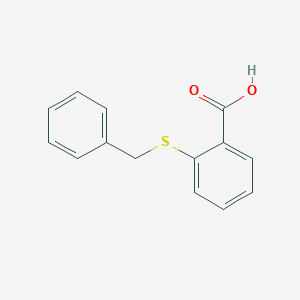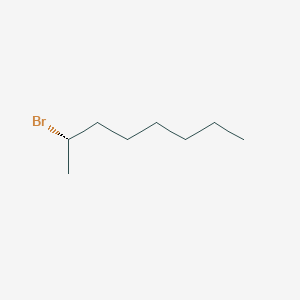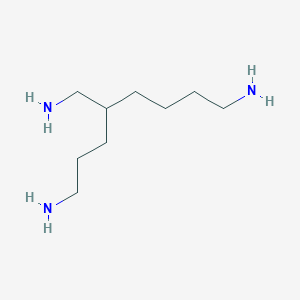
Lead(2+);selenium(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Lead(II) selenide, also known as PbSe, is a semiconductor material. It forms cubic crystals of the NaCl structure and has a direct bandgap of 0.27 eV at room temperature . It is a grey solid used for the manufacture of infrared detectors for thermal imaging .
Synthesis Analysis
Lead(II) selenide may be formed by direct reaction between its constituent elements, lead and selenium . Selenium nanoparticles can be synthesized by physical, chemical, and biological methods .Molecular Structure Analysis
Lead(II) selenide forms cubic crystals of the NaCl structure . The oxidation number of lead in lead selenide is 2 . Selenium exists in two forms: inorganic (selenite and selenate) and organic (selenomethionine and selenocysteine) .Chemical Reactions Analysis
Lead(II) ions can react with hydroxide ions to form lead(II) hydroxide, a precipitate . If more sodium hydroxide solution is added, the precipitate redissolves, forming colorless sodium plumbate (II) solution .Physical And Chemical Properties Analysis
Lead(II) selenide has a molar mass of 286.16 g/mol and a melting point of 1,078 °C . Selenium is found in the form of both crystalline and amorphous polymorphic structures in nature .Safety And Hazards
Selenium is a naturally occurring substance that is toxic at high concentrations but is also a nutritionally essential element . Hydrogen selenide is the most acutely toxic selenium compound . Acute exposure to elemental selenium, hydrogen selenide, and selenium dioxide by inhalation results primarily in respiratory effects .
Eigenschaften
IUPAC Name |
lead(2+);selenium(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Pb.Se/q+2;-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGGDCHDBVLBAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Se-2].[Pb+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PbSe |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433220 |
Source


|
| Record name | Lead selenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lead(2+);selenium(2-) | |
CAS RN |
12069-00-0 |
Source


|
| Record name | Lead selenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

